![molecular formula C9H6ClFN2O2 B2936542 Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 695202-42-7](/img/structure/B2936542.png)
Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
“Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H6ClFN2O2 . It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle that has been widely studied in drug molecules due to its good biological activity .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including “Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate”, has been a subject of interest in recent years . These compounds are characterized by spectroscopic techniques and their structure is confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures are determined on the basis of density functional theory (DFT) calculations .Molecular Structure Analysis
The molecular structure of “Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate” is determined using X-ray diffraction and DFT calculations . The results from these methods are consistent . Molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses of the compound are performed using computational methods .Chemical Reactions Analysis
The chemical reactions involving “Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate” and its derivatives are diverse. They show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc .Scientific Research Applications
Drug Development: Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold, to which Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate belongs, is a crucial heterocyclic nucleus in medicinal chemistry. It has been utilized in the development of kinase inhibitors, such as bonatinib . These inhibitors play a significant role in targeted cancer therapies by blocking specific enzyme activities that promote cell proliferation.
Antifungal Applications
Compounds derived from the imidazo[1,2-a]pyridine structure have demonstrated antifungal properties . This application is particularly relevant in developing treatments for fungal infections, which are a major concern in immunocompromised patients.
Anti-Diabetic Agents
Research has shown that derivatives of imidazo[1,2-a]pyridine can exhibit anti-diabetic effects . These compounds could potentially be used to manage blood sugar levels in diabetic patients, offering a new avenue for diabetes treatment.
Antiparasitic Treatments
The imidazo[1,2-a]pyridine derivatives have been studied for their antiparasitic activities . This includes potential treatments for diseases caused by parasitic organisms, which are a significant health issue in many parts of the world.
Anti-Inflammatory Properties
These compounds also show promise as anti-inflammatory agents . Inflammation is a biological response to harmful stimuli, and controlling it is crucial in treating various chronic diseases, including arthritis and asthma.
Antiproliferative Activity
The antiproliferative activity of imidazo[1,2-a]pyridine derivatives makes them candidates for cancer treatment, as they can inhibit the growth and spread of cancer cells .
Acetylcholinesterase Inhibitors
Imidazo[1,2-a]pyridine compounds have been explored as acetylcholinesterase inhibitors . These inhibitors are important in treating neurodegenerative diseases like Alzheimer’s by preventing the breakdown of the neurotransmitter acetylcholine.
GHB Binding Site Ligands
Some imidazo[1,2-a]pyridine derivatives can act as ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . This application could be significant in developing therapeutics for conditions related to GHB, such as narcolepsy or addiction treatment.
Future Directions
Mechanism of Action
Target of Action
Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate belongs to the class of imidazo[1,2-a]pyridine derivatives . These compounds have been widely studied in drug molecules due to their good biological activity . .
Mode of Action
It’s known that the negative potential region of the compound, which is usually related to the lone pair of electronegative atoms, exists in the o1 atom on the carbonyl group . This indicates that this region is more likely to provide electrons, suggesting a possible nucleophilic attack site .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit a wide range of biological activities and pharmacological properties .
properties
IUPAC Name |
methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O2/c1-15-9(14)7-8(11)13-4-5(10)2-3-6(13)12-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRWJVWZGHRZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=C(C=CC2=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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